2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
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Overview
Description
“2-chloro-N-cyclopropyl-4-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a chemical compound with the linear formula C10H9ClFNO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H9ClFNO . Further analysis would require more specific data or computational modeling.Scientific Research Applications
Synthesis and Biological Evaluation
- Histone Deacetylase Inhibition : Research on derivatives of aroyl-pyrrolyl-hydroxyamides, closely related to the chemical structure , has shown significant selectivity towards Class II (IIa)-selective histone deacetylase inhibitors. This selectivity is crucial for therapeutic applications targeting specific isoforms of histone deacetylases, with implications for cancer therapy and other diseases where epigenetic regulation plays a critical role (Mai et al., 2005).
- Anticancer and Antimicrobial Activity : The synthesis of indole-pyrimidine hybrids, featuring structural motifs similar to the queried compound, demonstrated potent anticancer and antimicrobial activities. The presence of fluoro/chloro groups significantly influenced the anti-proliferative activity, highlighting the potential for developing new therapeutic agents (Gokhale et al., 2017).
Chemical Synthesis and Characterization
- Crystal Structure Analysis : The synthesis and crystal structure analysis of closely related compounds provide insights into the molecular packing and interactions within crystals, which is essential for understanding the physical and chemical properties of these materials. This knowledge is fundamental for the design of materials with desired properties (Deng et al., 2014).
- Novel Synthetic Routes : The development of new synthetic routes for pharmaceutical intermediates showcases the versatility of incorporating pyrrolopyridine and fluoronicotinic moieties. These methods open new pathways for the synthesis of complex molecules with potential applications in drug development (Wang et al., 2006).
Material Science and Sensing Applications
- Colorimetric Sensing of Fluoride Anions : The development of benzamide derivatives for the colorimetric sensing of fluoride anions demonstrates the potential for creating sensitive and selective sensors. Such applications are critical for environmental monitoring and the detection of hazardous substances (Younes et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-4-fluoro-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)14-7-4-11(18)9-15(14)17/h2-4,7-9,12H,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSYOSFWLIFOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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